4-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
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Overview
Description
4-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole: is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a morpholine ring, and a thiomorpholine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the morpholine and thiomorpholine rings through nucleophilic substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the production of the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the benzothiazole ring, converting it into a more saturated form.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and thiomorpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, while the morpholine and thiomorpholine rings can modulate the compound’s binding affinity and specificity. These interactions can influence various cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a methoxy group and an amine group, used in organic synthesis.
4,4’-Difluorobenzophenone: An organic compound with a benzophenone structure, used as a precursor in polymer synthesis.
Uniqueness: The uniqueness of 4-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole lies in its combination of three distinct rings, providing a versatile platform for chemical modifications and interactions. This structural complexity allows for a wide range of applications in various scientific fields, distinguishing it from simpler analogs.
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-22-12-3-2-4-14-15(12)18-17(25-14)20-5-8-23-13(11-20)16(21)19-6-9-24-10-7-19/h2-4,13H,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTVXMKAYDVJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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